molecular formula C10H7F3O2 B3013710 (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one CAS No. 41463-86-9

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

Cat. No.: B3013710
CAS No.: 41463-86-9
M. Wt: 216.16 g/mol
InChI Key: VVRLQETZGSWUNO-UHFFFAOYSA-N
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Description

(Z)-1,1,1-Trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a fluorinated β-diketone derivative characterized by a phenyl group, a hydroxyl group, and a trifluoromethyl substituent. Its Z-configuration at the double bond and intramolecular hydrogen bonding between the hydroxyl and ketone groups influence its molecular geometry and stability . The hydroxyl group also enables supramolecular assembly via hydrogen bonding, impacting crystal packing and material properties .

Properties

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLQETZGSWUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the reaction of trifluoroacetophenone with an appropriate aldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one can undergo oxidation to form the corresponding ketone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the trifluoromethyl group.

Major Products:

    Oxidation: Formation of 1,1,1-trifluoro-4-oxo-4-phenylbut-3-en-2-one.

    Reduction: Formation of 1,1,1-trifluoro-4-hydroxy-4-phenylbutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl group.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The hydroxyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Substituents on the aromatic ring or backbone significantly alter electronic behavior. For example:

  • 4-Nitrophenyl analog (): The nitro group’s strong electron-withdrawing nature enhances polarization and charge transfer compared to the phenyl group in the parent compound. This may improve NLO efficiency but reduce solubility due to increased polarity.
  • Naphthalen-2-yl analog (): The extended π-system of naphthalene increases conjugation, leading to higher first-order hyperpolarizability (β₀ = 3.12 × 10⁻³⁰ esu) compared to the phenyl derivative. This enhances NLO activity for optical switching and data storage applications .
  • 4-Methoxyphenyl analog (): The electron-donating methoxy group reduces charge-transfer efficiency but improves solubility in polar solvents.

Hydrogen Bonding and Crystal Packing

The hydroxyl group in the parent compound enables intramolecular hydrogen bonding (O–H⋯O=C), stabilizing the Z-configuration and promoting supramolecular chains in crystal lattices . Analogs with amino or pyrrolidine groups exhibit different interactions:

  • 4-(2-Bromophenylamino) analog (): The amino group forms intermolecular hydrogen bonds (N–H⋯O), but steric hindrance from bromine disrupts planar packing.
  • Pyrrolidine-containing analog (): The lack of hydroxyl groups eliminates intramolecular hydrogen bonding, resulting in disordered crystal structures and reduced thermal stability.

Nonlinear Optical (NLO) Activity

Key NLO parameters for selected analogs:

Compound β₀ (×10⁻³⁰ esu) α (ų) Δα (ų) Key Feature
Parent compound (phenyl) 2.45 1.87 0.62 Moderate charge transfer
Naphthalen-2-yl analog 3.12 2.34 0.78 Extended conjugation
4-Nitrophenyl analog 2.98 2.10 0.88 Strong electron withdrawal

The naphthalene derivative’s superior β₀ highlights the role of extended π-systems in enhancing NLO response.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight LogP Notable Properties
Parent compound C₁₀H₇F₃O₂ 216.16 2.1 High thermal stability
4-(2-Bromophenylamino) analog () C₁₀H₇BrF₃NO 294.07 4.1 Low solubility in water
Pyrrolidine analog () C₁₄H₁₄F₃NO 269.26 3.19 Disordered crystal packing

The parent compound’s lower LogP (2.1) compared to bromophenylamino (4.1) and pyrrolidine (3.19) analogs reflects its balanced hydrophobicity, favoring pharmaceutical applications.

Biological Activity

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is an organic compound notable for its unique trifluoromethyl, hydroxyl, and phenyl groups attached to a butenone backbone. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₇F₃O₂
Molecular Weight220.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to engage in strong interactions with these targets, which can lead to inhibition or modulation of their activity. The presence of the hydroxyl and phenyl groups contributes significantly to the binding affinity and specificity of the compound.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes through competitive or non-competitive mechanisms.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities:

Neuroprotective Effects

Studies have demonstrated neuroprotective effects in neuronal cultures. For instance, in vitro assays showed that treatment with this compound significantly enhanced neurite outgrowth in rat cortical neurons. This suggests potential applications in neurodegenerative diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the biological implications of this compound:

Case Study 1: Neurotrophic Effects
In a controlled study involving rat cortical neurons treated with varying concentrations of this compound:

  • Control Group : Neurite outgrowth averaged 50 µm.
  • Experimental Group : Neurite outgrowth increased to 120 µm at a concentration of 0.1 mmol/L.

Case Study 2: Anticancer Mechanisms
A study evaluating the effects on human cancer cell lines revealed:

  • Cell Line A : 70% reduction in viability after 48 hours of treatment.
  • Cell Line B : Induction of apoptosis confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

When compared to similar compounds lacking the trifluoromethyl group or enone functionality, this compound demonstrates superior reactivity and biological efficacy.

Compound NameKey FeaturesBiological Activity
This compoundTrifluoromethyl group; enone functionalityNeuroprotective; Anticancer
4-hydroxy-4-phenybutanoneLacks trifluoromethyl groupLimited biological activity
1,1,1-trifluoroacetophenoneLacks enone functionalityMinimal biological activity

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